Cas no 252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid)

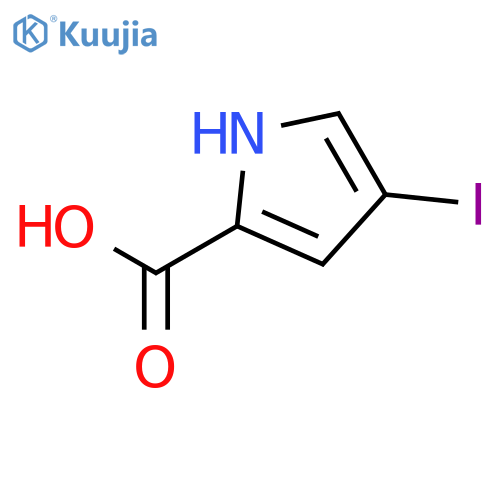

252861-26-0 structure

商品名:4-Iodo-1H-pyrrole-2-carboxylic acid

CAS番号:252861-26-0

MF:C5H4INO2

メガワット:236.995233535767

MDL:MFCD10758077

CID:1027421

PubChem ID:11031897

4-Iodo-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1H-pyrrole-2-carboxylic acid

- 4-iodopyrrole-2-carboxylic acid

- ANW-55291

- CTK7I6685

- iodopyrrolecarboxylicacid

- SBB098696

- SureCN874851

- CC-0801

- SB62496

- J-015910

- SY185286

- DTXSID60452662

- 4-Iodo-1h-pyrrole-2-carboxylicacid

- EN300-75697

- J-515542

- CS-0310067

- 252861-26-0

- PGSPYCIHODWVMJ-UHFFFAOYSA-N

- CKA86126

- SCHEMBL874851

- Z1183442837

- A912125

- MFCD10758077

- AKOS005072147

- DA-07663

-

- MDL: MFCD10758077

- インチ: InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)

- InChIKey: PGSPYCIHODWVMJ-UHFFFAOYSA-N

- ほほえんだ: OC(=O)C1=CC(I)=CN1

計算された属性

- せいみつぶんしりょう: 236.92868g/mol

- どういたいしつりょう: 236.92868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- 密度みつど: 2.3±0.1 g/cm3

- ゆうかいてん: 184-186°

- ふってん: 420.2±30.0 °C at 760 mmHg

- フラッシュポイント: 207.9±24.6 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

4-Iodo-1H-pyrrole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C

- 危険レベル:IRRITANT

4-Iodo-1H-pyrrole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75697-0.1g |

4-iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95.0% | 0.1g |

$100.0 | 2025-02-24 | |

| abcr | AB269363-5 g |

4-Iodo-1H-pyrrole-2-carboxylic acid, 95%; . |

252861-26-0 | 95% | 5g |

€1349.00 | 2023-06-22 | |

| Fluorochem | 218049-5g |

4-Iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95% | 5g |

£1384.00 | 2022-03-01 | |

| TRC | I707220-25mg |

4-Iodo-1H-pyrrole-2-carboxylic Acid |

252861-26-0 | 25mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM124602-1g |

4-iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95% | 1g |

$447 | 2024-07-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-316555-100 mg |

4-Iodo-1H-pyrrole-2-carboxylic acid, |

252861-26-0 | ≥95% | 100MG |

¥925.00 | 2023-07-11 | |

| Enamine | EN300-75697-5.0g |

4-iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95.0% | 5.0g |

$864.0 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4494-1G |

4-iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 97% | 1g |

¥ 2,706.00 | 2023-04-07 | |

| Fluorochem | 218049-1g |

4-Iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95% | 1g |

£462.00 | 2022-03-01 | |

| 1PlusChem | 1P00BHHI-50mg |

4-Iodo-1H-pyrrole-2-carboxylic acid |

252861-26-0 | 95% | 50mg |

$114.00 | 2025-03-12 |

4-Iodo-1H-pyrrole-2-carboxylic acid 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid) 関連製品

- 40740-41-8(Methyl 4-iodo-1H-pyrrole-2-carboxylate)

- 32046-43-8(5-Iodopyridine-2-carboxylic acid)

- 405939-79-9(4-iodopyridine-2-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:252861-26-0)4-Iodo-1H-pyrrole-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):344.0